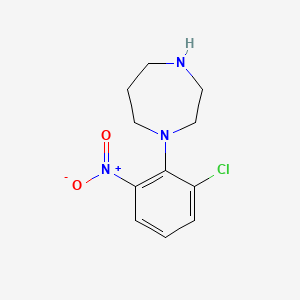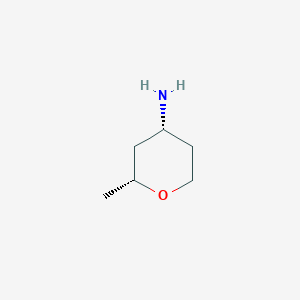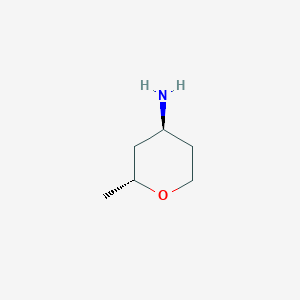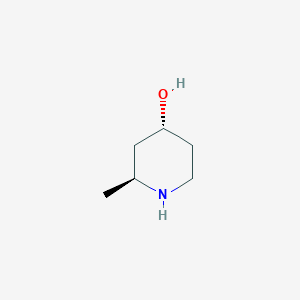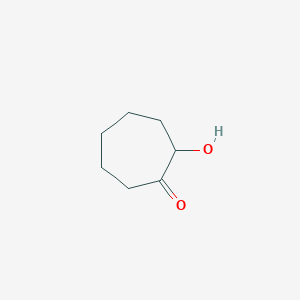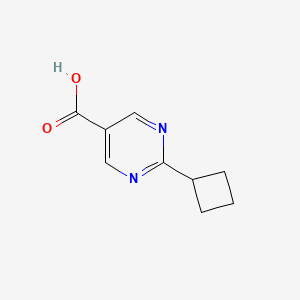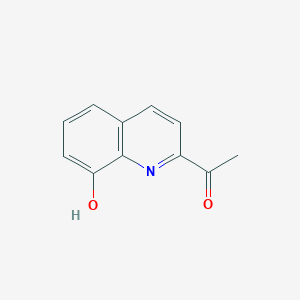
1-(8-Hydroxyquinolin-2-yl)ethanone
Overview
Description
1-(8-Hydroxyquinolin-2-yl)ethanone is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(8-Hydroxyquinolin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-Hydroxyquinolin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal activity: Metal complexes of 8-hydroxyquinoline-based azo dye, which are related to 1-(8-Hydroxyquinolin-2-yl)ethanone, have shown significant antifungal properties. These complexes have been found more active compared to the ligand alone (Raj & Patel, 2015).
Neuropathic pain treatment: Derivatives of 8-hydroxyquinoline have been identified as orally active N-type calcium channel blockers for treating neuropathic pain without cytochrome P450 inhibition liability. This highlights their potential in pain management and drug development (Ogiyama et al., 2015).
Cytotoxic activity and fluorescence properties: Synthesized 3-hydroxyquinolin-4(1H)-one derivatives, related to the 1-(8-Hydroxyquinolin-2-yl)ethanone structure, have been explored for their cytotoxic activity against various cancer cell lines and fluorescence properties (Kadrić et al., 2014).
Metallosupramolecular chemistry: 8-Hydroxyquinoline and its derivatives, including those similar to 1-(8-Hydroxyquinolin-2-yl)ethanone, have been used in synthetic coordination chemistry for applications like supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht, Fiege, & Osetska, 2008).
Medicinal chemistry: 8-Hydroxyquinoline derivatives have attracted attention for their significant biological activities, including anticancer, HIV, neurodegenerative disorders, etc. These derivatives are explored for developing potent drug molecules for various therapeutic targets (Gupta, Luxami, & Paul, 2021).
Alzheimer's disease treatment: The family of 2-substituted 8-hydroxyquinolines, related to 1-(8-Hydroxyquinolin-2-yl)ethanone, has been proposed for treating Alzheimer's disease, demonstrating metal chaperone activity and the ability to attenuate Cu/Aβ interactions (Kenche et al., 2013).
properties
IUPAC Name |
1-(8-hydroxyquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12-9/h2-6,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKCTGOYSQAWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Hydroxyquinolin-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



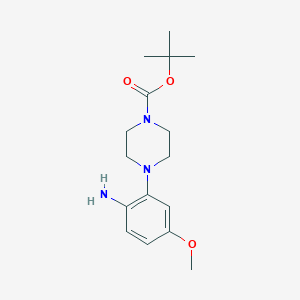
![1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B7901762.png)
